molecular formula C11H14Cl2N2O2 B14850737 Tert-butyl 4-chloro-6-(chloromethyl)pyridin-3-ylcarbamate

Tert-butyl 4-chloro-6-(chloromethyl)pyridin-3-ylcarbamate

Cat. No.: B14850737
M. Wt: 277.14 g/mol
InChI Key: QBSUFSOAUDVFBR-UHFFFAOYSA-N
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Description

Tert-butyl 4-chloro-6-(chloromethyl)pyridin-3-ylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloromethyl group, and a pyridinylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-chloro-6-(chloromethyl)pyridin-3-ylcarbamate typically involves the reaction of 4-chloro-6-(chloromethyl)pyridine with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-chloro-6-(chloromethyl)pyridin-3-ylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, resulting in the formation of different oxidation states and products.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reaction is typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinylcarbamates, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Tert-butyl 4-chloro-6-(chloromethyl)pyridin-3-ylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-chloro-6-(chloromethyl)pyridin-3-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The chloromethyl group can also participate in alkylation reactions, further contributing to its biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-chlorophenylcarbamate
  • Tert-butyl 4-chloromethylbenzoate
  • Tert-butyl 4-chloro-3-methylbenzoate

Uniqueness

Tert-butyl 4-chloro-6-(chloromethyl)pyridin-3-ylcarbamate is unique due to the presence of both a chloromethyl group and a pyridinylcarbamate moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of the pyridine ring also enhances its potential for interactions with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H14Cl2N2O2

Molecular Weight

277.14 g/mol

IUPAC Name

tert-butyl N-[4-chloro-6-(chloromethyl)pyridin-3-yl]carbamate

InChI

InChI=1S/C11H14Cl2N2O2/c1-11(2,3)17-10(16)15-9-6-14-7(5-12)4-8(9)13/h4,6H,5H2,1-3H3,(H,15,16)

InChI Key

QBSUFSOAUDVFBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(N=C1)CCl)Cl

Origin of Product

United States

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